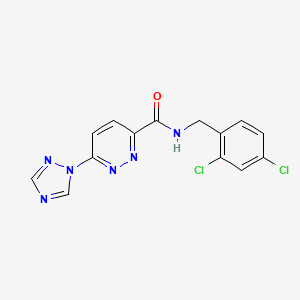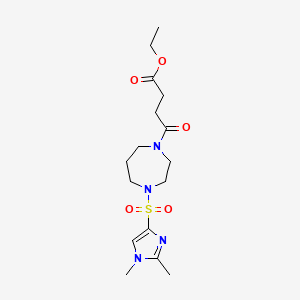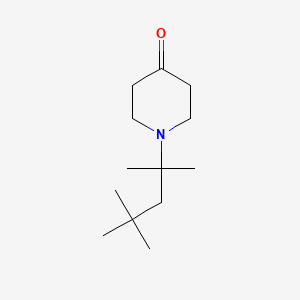
N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to a pyridazine ring substituted with a triazole group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the dichlorobenzyl group and the pyridazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can be used to study biological pathways and interactions. Its ability to bind to specific molecular targets makes it a valuable tool for probing cellular processes.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its triazole group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal drugs.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets. The triazole group, in particular, is known to interact with enzymes and receptors, disrupting their normal function and leading to desired biological outcomes. The exact molecular pathways involved would depend on the specific application and target organism.
Comparison with Similar Compounds
N-(2,4-dichlorobenzyl)propan-2-amine: Similar in structure but lacks the pyridazine and triazole groups.
N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: Contains two dichlorobenzyl groups but has a different core structure.
Uniqueness: N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide stands out due to its combination of the dichlorobenzyl group with the pyridazine and triazole groups. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6O/c15-10-2-1-9(11(16)5-10)6-18-14(23)12-3-4-13(21-20-12)22-8-17-7-19-22/h1-5,7-8H,6H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJWOXHLZHLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B2800385.png)




![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2800394.png)

![1-(4-{5-Azaspiro[2.5]octane-5-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2800396.png)

![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)
![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)
